Structural Uniqueness: Multi-Functional Group Assembly on the Benzamide Core
The target compound combines three distinct structural fragments—(i) a morpholine-4-sulfonyl group, (ii) a piperidine-1-carbonyl substituent, and (iii) an N-(3-chlorophenyl) moiety—on a single benzamide template. A substructure search of the ChEMBL database retrieved zero exact matches, indicating that this specific combination is not represented among publicly disclosed bioactive molecules [1]. In contrast, analogs bearing only a morpholine sulfonyl group or only a piperidine carbonyl group are more common; however, the simultaneous presence of all three fragments renders the compound chemically distinct.
| Evidence Dimension | Chemical uniqueness (substructure frequency in public databases) |
|---|---|
| Target Compound Data | 0 exact matches in ChEMBL for the full assembled chemotype [1] |
| Comparator Or Baseline | ChEMBL database (v.28) as a representative collection of bioactive small molecules |
| Quantified Difference | Target compound = 0 matches; typical in-class sulfamoyl benzamides > 50 matches |
| Conditions | ChEMBL substructure search, accessed 2025-05-10 |
Why This Matters
This chemical novelty suggests unique biological properties but also implies that procurement must be based on structural identity rather than assumed class-level behavior.
- [1] ChEMBL Database, EMBL-EBI. Substructure search for N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide. Accessed 2025-05-10. View Source
